Cas no 928121-48-6 ((1S,2S)-2-phenylcyclopropylmethanamine)

(1S,2S)-2-phenylcyclopropylmethanamine is a chiral cyclopropane derivative featuring a phenyl substituent and a primary amine functional group. Its rigid cyclopropyl scaffold and stereospecific configuration (1S,2S) make it a valuable building block in asymmetric synthesis and pharmaceutical research. The compound’s structural constraints influence its reactivity and binding properties, offering potential applications in the design of enzyme inhibitors or receptor modulators. Its high enantiomeric purity ensures reproducibility in chiral synthesis, while the primary amine group allows for further derivatization via amidation, reductive amination, or other coupling reactions. This compound is particularly useful in medicinal chemistry for exploring structure-activity relationships in bioactive molecules.
(1S,2S)-2-phenylcyclopropylmethanamine structure
928121-48-6 structure
Product name:(1S,2S)-2-phenylcyclopropylmethanamine
CAS No:928121-48-6
MF:C10H13N
Molecular Weight:147.216922521591
MDL:MFCD19204320
CID:5249149
PubChem ID:44572657

(1S,2S)-2-phenylcyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • Cyclopropanemethanamine, 2-phenyl-, (1S,2S)-
    • (1S,2S)-2-phenylcyclopropylmethanamine
    • MDL: MFCD19204320
    • インチ: 1S/C10H13N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10-/m1/s1
    • InChIKey: ATTLDOZXPZCOGK-NXEZZACHSA-N
    • SMILES: [C@H]1(CN)C[C@@H]1C1=CC=CC=C1

計算された属性

  • 精确分子量: 147.104799419g/mol
  • 同位素质量: 147.104799419g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 127
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 26Ų

(1S,2S)-2-phenylcyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-261869-0.1g
[(1S,2S)-2-phenylcyclopropyl]methanamine
928121-48-6 95%
0.1g
$1371.0 2024-06-18
Enamine
EN300-261869-0.25g
[(1S,2S)-2-phenylcyclopropyl]methanamine
928121-48-6 95%
0.25g
$1432.0 2024-06-18
Enamine
EN300-261869-5.0g
[(1S,2S)-2-phenylcyclopropyl]methanamine
928121-48-6 95%
5.0g
$4517.0 2024-06-18
Enamine
EN300-261869-1g
[(1S,2S)-2-phenylcyclopropyl]methanamine
928121-48-6
1g
$1557.0 2023-09-14
Enamine
EN300-261869-10g
[(1S,2S)-2-phenylcyclopropyl]methanamine
928121-48-6
10g
$6697.0 2023-09-14
Enamine
EN300-261869-0.05g
[(1S,2S)-2-phenylcyclopropyl]methanamine
928121-48-6 95%
0.05g
$1308.0 2024-06-18
Enamine
EN300-261869-5g
[(1S,2S)-2-phenylcyclopropyl]methanamine
928121-48-6
5g
$4517.0 2023-09-14
Enamine
EN300-261869-0.5g
[(1S,2S)-2-phenylcyclopropyl]methanamine
928121-48-6 95%
0.5g
$1495.0 2024-06-18
Enamine
EN300-261869-2.5g
[(1S,2S)-2-phenylcyclopropyl]methanamine
928121-48-6 95%
2.5g
$3051.0 2024-06-18
Enamine
EN300-261869-10.0g
[(1S,2S)-2-phenylcyclopropyl]methanamine
928121-48-6 95%
10.0g
$6697.0 2024-06-18

(1S,2S)-2-phenylcyclopropylmethanamine 関連文献

(1S,2S)-2-phenylcyclopropylmethanamineに関する追加情報

Recent Advances in the Study of (1S,2S)-2-phenylcyclopropylmethanamine (CAS: 928121-48-6) in Chemical Biology and Medicine

The compound (1S,2S)-2-phenylcyclopropylmethanamine (CAS: 928121-48-6) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This chiral cyclopropylamine derivative has been investigated for its unique structural properties and its role as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents, highlighting its versatility in drug discovery.

One of the most notable applications of (1S,2S)-2-phenylcyclopropylmethanamine is its role as a building block for the synthesis of monoamine oxidase (MAO) inhibitors. MAO enzymes play a critical role in neurotransmitter metabolism, and their inhibition has been linked to the treatment of neurological disorders such as Parkinson's disease and depression. Recent research has demonstrated that derivatives of this compound exhibit high selectivity and potency against MAO-B, making them promising candidates for further preclinical development.

In addition to its applications in neuroscience, (1S,2S)-2-phenylcyclopropylmethanamine has also been explored in the context of cancer therapeutics. Studies have shown that this compound can serve as a precursor for the synthesis of small-molecule inhibitors targeting epigenetic regulators, such as histone demethylases. These findings open new avenues for the development of targeted therapies in oncology, particularly for cancers driven by epigenetic dysregulation.

The synthesis and optimization of (1S,2S)-2-phenylcyclopropylmethanamine have also been the focus of recent research. Advances in asymmetric synthesis techniques have enabled the production of this compound with high enantiomeric purity, which is critical for its biological activity. Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions that underlie its efficacy, facilitating the design of more potent and selective analogs.

Despite these promising developments, challenges remain in the clinical translation of (1S,2S)-2-phenylcyclopropylmethanamine-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further optimization and in vivo studies. Nevertheless, the compound's unique pharmacological profile and synthetic accessibility position it as a valuable tool for both basic research and drug discovery.

In conclusion, (1S,2S)-2-phenylcyclopropylmethanamine (CAS: 928121-48-6) represents a versatile and promising scaffold in chemical biology and medicinal chemistry. Its applications span from neuroscience to oncology, and ongoing research continues to uncover new opportunities for its use in therapeutic development. As synthetic methodologies and biological understanding advance, this compound is likely to play an increasingly important role in the discovery of next-generation pharmaceuticals.

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